molecular formula C19H16BrClN2O3S B2569662 3-methoxy-N-(1-methyl-6-oxo-5-piperidin-1-yl-1,6-dihydropyridazin-4-yl)benzamide CAS No. 1116041-63-4

3-methoxy-N-(1-methyl-6-oxo-5-piperidin-1-yl-1,6-dihydropyridazin-4-yl)benzamide

Cat. No. B2569662
CAS RN: 1116041-63-4
M. Wt: 467.76
InChI Key: IHZQSIKSDONCCG-UHFFFAOYSA-N
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Description

3-methoxy-N-(1-methyl-6-oxo-5-piperidin-1-yl-1,6-dihydropyridazin-4-yl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the protein kinase B-Raf, which is involved in cell proliferation and survival pathways.

Scientific Research Applications

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a component of the compound, is a common feature in many biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Antibacterial Effects

While specific studies on the compound were not found, related compounds have been studied for their antibacterial effects . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .

Treatment of Autoimmune and Inflammatory Conditions

Spiropyrrolidines, in which the pyrrolidine ring is spiro-fused with an imidazole ring, are used for the treatment of certain autoimmune and inflammatory conditions .

Oncological Applications

Spiropyrrolidines are also used in the treatment of oncological conditions . The specific mechanisms and applications would depend on the exact structure and functional groups of the compound.

Protodeboronation in Organic Synthesis

The compound could potentially be used in organic synthesis, specifically in protodeboronation reactions . Protodeboronation is a valuable transformation in organic synthesis, allowing for the removal of the boron moiety at the end of a sequence .

Computational Investigations

The compound could be used in computational investigations to optimize results for certain chemical structures . The NBO analysis could confirm the highest stabilization energy, from bonding LP (1) - N22 to anti-bonding π* (N21 - C24) .

properties

IUPAC Name

[4-(4-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O3S/c20-13-3-6-15(7-4-13)23-12-18(19(24)22-9-1-2-10-22)27(25,26)17-8-5-14(21)11-16(17)23/h3-8,11-12H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZQSIKSDONCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(1-methyl-6-oxo-5-piperidin-1-yl-1,6-dihydropyridazin-4-yl)benzamide

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